(E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate
Description
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Properties
IUPAC Name |
[(E)-(5-chloro-1,3-dimethylpyrazol-4-yl)methylideneamino] 6-chloropyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N4O2/c1-7-9(11(14)18(2)17-7)6-16-20-12(19)8-3-4-10(13)15-5-8/h3-6H,1-2H3/b16-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJVPIULSAGMWNY-OMCISZLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=NOC(=O)C2=CN=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=N/OC(=O)C2=CN=C(C=C2)Cl)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-chloropyridine-3-carboxylate, identified by CAS number 303987-95-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the compound's synthesis, biological evaluations, and structure-activity relationships (SAR) based on diverse research findings.
The molecular formula of the compound is C14H14ClN3O2, with a molecular weight of 291.73 g/mol. It features a unique structure that combines elements from both pyrazole and chloropyridine moieties, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 303987-95-3 |
| Molecular Formula | C14H14ClN3O2 |
| Molecular Weight | 291.73 g/mol |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives possess significant anticancer properties. For instance, a study focusing on monocarbonyl curcumin analogs inspired by pyrazole moieties demonstrated promising anti-proliferative effects against colon cancer cells (SW620) . Although specific data on this compound is limited, its structural similarities suggest potential cytotoxic effects against various cancer cell lines.
Enzyme Inhibition
Compounds with similar structures have been investigated for their ability to inhibit key enzymes involved in metabolic processes. For example, inhibitors targeting the enzyme KHK (ketone body metabolism) have shown IC50 values ranging from 5 to 20 nM . Given the structural characteristics of the compound , it may exhibit similar inhibitory properties.
Structure-Activity Relationship (SAR)
The SAR of pyrazole derivatives has been extensively studied to optimize their biological activities. The presence of electron-withdrawing groups like chlorine enhances the reactivity and potency of these compounds. For instance, modifications on the pyrazole ring and the introduction of substituents at various positions can significantly alter the compound's affinity for biological targets .
Case Studies
- Antitumor Activity : A series of pyrazole analogs were synthesized and evaluated for their anticancer activity. One such analog exhibited strong inhibition of cell proliferation in vitro, suggesting that structural modifications can lead to enhanced biological efficacy .
- Enzyme Interaction : Research has shown that certain pyrazole derivatives can inhibit enzymes involved in inflammatory pathways, indicating their potential use in treating inflammatory diseases .
Q & A
"(E)-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)methylidene]amino 6-Chloropyridine-3-Carboxylate"
Basic Research Questions
What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
The compound’s synthesis likely involves a Schiff base formation between a pyrazole-4-carbaldehyde derivative and a 6-chloropyridine-3-carboxylate amine. A multi-step approach is common:
- Step 1 : Prepare 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde via cyclocondensation of hydrazine derivatives with β-ketoesters under reflux (e.g., ethanol, 8–12 hours) .
- Step 2 : React the aldehyde with 6-chloro-pyridine-3-carboxylate amine under basic conditions (e.g., K₂CO₃ in DMF) to form the imine (E)-configuration .
- Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., acetonitrile vs. DMF) and temperature (60–80°C) to enhance yield.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
